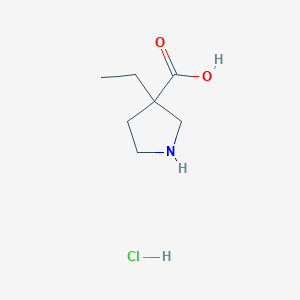

3-Ethylpyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-ethylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)3-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVBSNCMWJPWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-29-1 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 3-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Method Based on Glycine Ethyl Ester (Preferred Modern Approach)

This method synthesizes (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, a close analog of 3-ethylpyrrolidine-3-carboxylic acid hydrochloride, through a sequence of reactions starting from glycine ethyl ester. The process is characterized by mild reaction conditions, simple operations, and high chiral purity without the need for chiral resolution agents.

| Step | Reaction Type | Reagents & Conditions | Description |

|---|---|---|---|

| 1 | Nucleophilic substitution | Glycine ethyl ester + halogenated reagent (e.g., bromotoluene, chlorotoluene) + triethylamine | Formation of intermediate compound 1 |

| 2 | Ring closure | Compound 1 + ethyl acrylate + lithium tert-butoxide, temperature -5 to 30 °C | Cyclization to form compound 2 |

| 3 | Nucleophilic substitution | Compound 2 | Preparation of compound 3 through substitution |

| 4 | Coupling reaction | Compound 3 + vinyl boron anhydride pyridine complex + palladium acetate + potassium carbonate, 80-120 °C, 6-10 h | Formation of compound 4 under nitrogen atmosphere |

| 5 | Catalytic hydrogenation | Compound 4 + triethylamine + ruthenium(II) catalyst | Synthesis of compound 5 with high enantiomeric purity |

| 6 | Hydrolysis and deprotection | Compound 5 | Final conversion to (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (target compound 6) |

- Avoids highly toxic or corrosive reagents like N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine and trifluoromethanesulfonic anhydride.

- High yield and chiral purity.

- Simple purification and separation steps.

- Cost-effective and environmentally friendlier.

- Halogenated reagents include bromotoluene, chlorotoluene, and various chloroformates.

- Reaction temperatures and times are optimized for each step to maximize yield and purity.

Asymmetric Michael Addition Route

This method involves asymmetric Michael addition of carboxylate-substituted enones with nitroalkanes to produce enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which can be converted to 3-ethylpyrrolidine-3-carboxylic acid.

- Provides high enantiomeric enrichment.

- Useful for laboratory-scale synthesis.

- Industrial scale-up details are often proprietary.

Chiral Resolution via Hydrolysis of Piperidine Formamides

Though primarily reported for related piperidine carboxylic acids, this method involves hydrolysis of 3-piperidine formamides or their salts in concentrated hydrochloric acid, which simultaneously achieves chiral resolution without additional resolving agents.

- Heating 3-piperidine formylamine hydrochloride in concentrated HCl at 60-65 °C for several hours.

- Cooling and filtration to isolate the hydrochloride salt with high enantiomeric excess (up to 99.6% ee).

- Subsequent conversion to the free acid.

- Primarily applied to piperidine derivatives.

- May require adaptation for pyrrolidine analogs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation Products: Carboxylic acid derivatives.

Reduction Products: Alcohols and amines.

Substitution Products: Compounds with different functional groups replacing the ethyl or carboxylic acid groups.

Scientific Research Applications

Chemistry: 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .

Biology and Medicine: This compound is investigated for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceutical agents. It may exhibit properties such as enzyme inhibition or receptor modulation .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The carboxylic acid group may also play a role in binding to active sites of enzymes, affecting their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents (e.g., ester vs. carboxylic acid groups) and alkyl chain lengths, which influence physicochemical properties such as solubility, stability, and reactivity. A comparative analysis is summarized below:

Notes:

- The ethyl ester analog (similarity score 0.85) shares the ethyl chain with the target compound but lacks the carboxylic acid moiety, impacting its ionization and solubility .

- The 5-oxo derivative (CAS 42346-68-9) introduces a ketone group, altering electronic properties and hydrogen-bonding capacity .

Biological Activity

3-Ethylpyrrolidine-3-carboxylic acid hydrochloride (EPCAH) is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 165.64 g/mol

- Structure : EPCAH consists of a pyrrolidine ring with an ethyl group and a carboxylic acid functional group, which contributes to its biological activity.

The biological activity of EPCAH is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, facilitating modulation of various biological pathways. The carboxylic acid group enhances binding affinity to active sites on enzymes, potentially affecting their catalytic activity.

Enzyme Inhibition

EPCAH has been investigated for its potential as an enzyme inhibitor. The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which could be beneficial in developing therapeutic agents for conditions such as cancer or metabolic disorders.

Receptor Modulation

Research indicates that EPCAH may act as a modulator of certain receptors, influencing cellular signaling pathways. This property makes it a candidate for further studies in receptor-targeted therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Pyrrolidine-3-carboxylic acid | Lacks ethyl group | Different biological profile |

| Ethylpyrrolidine | Lacks carboxylic acid group | Affects reactivity and biological properties |

| Pyrrolidine-3-carboxylic acid ethyl ester | Ester derivative; different solubility | Varies in reactivity |

The unique combination of the ethyl group and the carboxylic acid in EPCAH distinguishes it from these related compounds, granting it distinct chemical and biological properties.

Case Studies and Research Findings

- Pharmacological Studies : In vitro studies have shown that EPCAH exhibits promising activity against specific targets. For instance, a study demonstrated that compounds derived from pyrrolidine structures can effectively modulate voltage-gated sodium channels, indicating potential applications in neurology .

- Anticonvulsant Activity : Research has highlighted the anticonvulsant properties of pyrrolidine derivatives, suggesting that EPCAH may also possess similar effects. In animal models, certain derivatives showed significant protection against induced seizures, warranting further investigation into EPCAH's efficacy in this area .

- Toxicity Assessments : Preliminary toxicity studies indicated that EPCAH has a favorable safety profile at therapeutic doses. Compounds similar to EPCAH demonstrated low cytotoxicity in hepatocyte models, suggesting that EPCAH may also be safe for use in clinical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride, and how are reaction conditions controlled to ensure regioselectivity?

- Methodological Answer : Synthesis typically involves cyclization of acyclic precursors (e.g., γ-amino acids or esters) under acidic/basic conditions to form the pyrrolidine ring. Ethyl group introduction may require alkylation at the 3-position using ethyl halides or via Michael addition. The carboxylic acid group is often introduced through oxidation (e.g., KMnO₄) or hydrolysis of esters, followed by HCl salt formation . Key optimizations include temperature control (<50°C to avoid side reactions) and stoichiometric adjustments of alkylating agents to minimize diastereomer formation. Purification via recrystallization (ethanol/water mixtures) or column chromatography ensures product integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and salt formation. The ethyl group’s triplet (δ ~1.2 ppm) and pyrrolidine ring protons (δ ~2.5–3.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z ~192.1 for C₇H₁₄ClNO₂) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) monitors purity (>95%) and detects polar impurities .

Q. What are the primary applications of 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral building block for:

- Peptide mimetics : Incorporation into pseudopeptides via amide coupling (EDC/HOBt activation) to modulate bioavailability .

- Enzyme inhibitors : The pyrrolidine ring’s rigidity and carboxylic acid’s hydrogen-bonding capacity enable selective binding to proteases or kinases. Activity is validated via IC₅₀ assays .

- Prodrug synthesis : Esterification of the carboxylic acid enhances membrane permeability, with hydrolysis studies in simulated biological fluids (pH 7.4) confirming release kinetics .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods validate stereochemical integrity?

- Methodological Answer :

- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective alkylation (e.g., phase-transfer catalysts) to control the 3-position stereochemistry .

- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol gradients to resolve enantiomers. Retention time differences >2 minutes indicate high enantiomeric excess (ee >99%) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm absolute configuration .

Q. How do computational models predict the binding interactions of 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride with biological targets, and how are these validated experimentally?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., NMDA receptors). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen-bond distances (<2.5 Å) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns, CHARMM36 force field) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays or X-ray crystallography of co-crystals .

Q. What strategies address contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Enantiomeric impurities : Re-evaluate chiral purity via HPLC and re-test isolated enantiomers in bioassays .

- Salt form variability : Compare hydrochloride vs. free base solubility (e.g., PBS buffer, pH 7.4) using UV-Vis spectroscopy. Adjust formulations to match reported conditions .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for IC₅₀ normalization) .

Q. What reaction optimization strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) by minimizing residence time at high temperatures .

- Design of Experiments (DoE) : Use factorial designs (e.g., varying solvent polarity, catalyst loading) to identify critical parameters. ANOVA analysis pinpoints optimal conditions (e.g., 20 mol% catalyst, THF solvent) .

- In situ Monitoring : ReactIR or PAT (process analytical technology) tracks intermediate formation, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.